An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroquinoline
An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-5,6,7,8-tetrahydroquinoline (CAS 1356542-52-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document synthesizes information on the core tetrahydroquinoline scaffold and closely related analogs to offer insights into its potential properties, synthesis, and applications.
Introduction and Core Compound Identification
3-Chloro-5,6,7,8-tetrahydroquinoline is a substituted derivative of tetrahydroquinoline. The tetrahydroquinoline motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] The introduction of a chlorine atom at the 3-position of the tetrahydroquinoline core is expected to modulate the compound's physicochemical properties and biological interactions.
Confirmed Compound Details:
| Identifier | Value | Source |
| Chemical Name | 3-Chloro-5,6,7,8-tetrahydroquinoline | [4] |
| CAS Number | 1356542-52-3 | [4] |
| Molecular Formula | C9H10ClN | [4] |
| Molecular Weight | 167.64 g/mol | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Physicochemical Properties: An Inferential Analysis
Comparative Physicochemical Properties:
| Property | 5,6,7,8-Tetrahydroquinoline | Chloroquine (for comparison) | 3-Chloro-5,6,7,8-tetrahydroquinoline (Predicted) |
| Molecular Formula | C9H11N[5] | C18H26ClN3[6] | C9H10ClN |
| Molecular Weight | 133.19 g/mol [5] | 319.87 g/mol [6] | 167.64 g/mol |
| Appearance | Colorless oily liquid[7] | - | Likely a liquid or low-melting solid |
| Boiling Point | 251 °C[7] | 230-235 °C @ 3-4 Torr[6] | Expected to be higher than the parent compound due to increased molecular weight and polarity. |
| Melting Point | 20 °C[7] | 87-92 °C[6] | Likely to be a low-melting solid. |
| Density | 1.0599 g/cm³[7] | - | Expected to be greater than 1 g/cm³. |
Synthesis and Reactivity
The synthesis of 3-Chloro-5,6,7,8-tetrahydroquinoline is not explicitly detailed in the available literature. However, general synthetic strategies for substituted tetrahydroquinolines can be applied.
General Synthetic Approaches to the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically synthesized through the hydrogenation of the corresponding quinoline.[7] Other methods include:
-
Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines.[8]
-
Brønsted acid catalysis combined with visible-light induction from 2-aminoenones.[8]
-
Chiral phosphoric acid-catalyzed dehydrative cyclization and asymmetric reduction of 2-aminochalcones.[8]
Caption: General synthetic routes to the tetrahydroquinoline core.
Introduction of the Chlorine Substituent
The chlorine atom at the 3-position can likely be introduced either before or after the formation of the tetrahydroquinoline ring. A plausible route would involve the chlorination of a suitable quinoline precursor followed by reduction of the pyridine ring.
Reactivity
The reactivity of 3-Chloro-5,6,7,8-tetrahydroquinoline will be influenced by the electron-withdrawing nature of the chlorine atom and the presence of the secondary amine in the saturated ring. The aromatic portion of the molecule can undergo further electrophilic substitution, while the N-H group can be alkylated, acylated, or participate in cross-coupling reactions. The chlorine atom itself can potentially be displaced via nucleophilic aromatic substitution, although this is generally less facile than on more electron-deficient aromatic rings.
Potential Applications in Drug Discovery
The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2]
Established and Potential Therapeutic Areas for Tetrahydroquinoline Derivatives:
-
Anticancer: Many tetrahydroquinoline derivatives have been investigated for their antitumor properties.[2]
-
Antimicrobial: The scaffold has been incorporated into compounds with antibacterial and antifungal activity.[9]
-
Neurological Disorders: Tetrahydroquinolines are found in molecules targeting neurological conditions.[1]
-
Anti-inflammatory: The core structure is present in compounds with anti-inflammatory effects.[2]
-
C5a Receptor Antagonists: Substituted 5,6,7,8-tetrahydroquinolines have been identified as potent C5a receptor antagonists, which are relevant for inflammatory diseases.[10]
The introduction of a chlorine atom can enhance membrane permeability, improve metabolic stability, and provide an additional vector for interaction with biological targets, making 3-Chloro-5,6,7,8-tetrahydroquinoline a compound of interest for screening in various disease models.
Spectroscopic Analysis (Predicted)
While specific spectra for 3-Chloro-5,6,7,8-tetrahydroquinoline are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The spectrum would show signals for the aromatic protons, with their chemical shifts influenced by the chlorine substituent. The aliphatic protons of the cyclohexene ring would appear as complex multiplets in the upfield region. A broad singlet corresponding to the N-H proton would also be present.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbons in the aromatic ring would appear in the downfield region (110-150 ppm), while the aliphatic carbons would be found in the upfield region (20-50 ppm).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 167, with a characteristic M+2 isotope peak at m/z = 169 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.
Safety and Handling
Specific safety data for 3-Chloro-5,6,7,8-tetrahydroquinoline is not available. However, based on safety data sheets for structurally similar compounds like 4-Chloroquinoline and 5,6,7,8-Tetrahydroquinoline, the following precautions are advised.[11][12][13]
General Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[11][13] Avoid generating dust if it is a solid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
In case of contact:
-
Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[11]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]
-
Ingestion: Rinse mouth and seek medical attention.[11]
-
-
Fire Fighting: Use dry powder, foam, water spray, or carbon dioxide as extinguishing media.[11]
Hazard Statements for Related Compounds:
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity [pubmed.ncbi.nlm.nih.gov]
- 4. 1356542-52-3|3-Chloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 5. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
